

Application Notes and Protocols for the Analytical Characterization of 4-Chlorothiobenzamide

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Compound of Interest

Compound Name: 4-Chlorothiobenzamide

Cat. No.: B1225484

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-Chlorothiobenzamide** is a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. As with any chemical entity intended for research or development, thorough analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide a comprehensive overview of the key analytical methods for the characterization of **4-Chlorothiobenzamide**, along with detailed experimental protocols.

Physicochemical Properties

A foundational aspect of characterization involves determining the basic physicochemical properties of the compound.

Property	Value	Source
CAS Number	2521-24-6	PubChem[1]
Molecular Formula	C ₇ H ₆ CINS	PubChem[1]
Molecular Weight	171.65 g/mol	PubChem[1]
Appearance	Yellow crystalline powder	ChemicalBook[2]
Melting Point	127-130 °C	ChemicalBook[2]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for assessing the purity of **4-Chlorothiobenzamide** and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for determining the purity of **4-Chlorothiobenzamide** and for assay purposes. Thioamides, including aromatic derivatives, have been successfully analyzed using this technique.[3][4]

Table 1: HPLC Method Parameters (Adapted from similar compounds)

Parameter	Recommended Conditions
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Detection	UV at \sim 290 nm and \sim 330 nm[4]
Injection Volume	10 μ L
Column Temperature	30 °C
Expected Retention Time	Dependent on exact conditions, but expected to be well-retained

Protocol: HPLC Analysis of **4-Chlorothiobenzamide**

- Sample Preparation: Accurately weigh and dissolve 1 mg of **4-Chlorothiobenzamide** in 10 mL of the mobile phase to prepare a 100 μ g/mL stock solution. Further dilute as necessary for calibration standards.
- Instrument Setup: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Analysis: Inject the sample and standards.
- Data Processing: Determine the purity by calculating the peak area percentage of the main peak relative to the total peak area. For quantification, generate a calibration curve using standards of known concentrations.

Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For **4-Chlorothiobenzamide**, it can provide definitive identification based on its mass spectrum.

Table 2: GC-MS Method Parameters (Adapted for Halogenated Aromatic Compounds)

Parameter	Recommended Conditions
Column	5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 µL (Splitless)
Oven Program	Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	40-400 m/z

Protocol: GC-MS Analysis of **4-Chlorothiobenzamide**

- Sample Preparation: Prepare a dilute solution of **4-Chlorothiobenzamide** (e.g., 10-100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
- Instrument Setup: Condition the GC-MS system.
- Analysis: Inject the prepared sample.
- Data Analysis: Identify the **4-Chlorothiobenzamide** peak by its retention time and mass spectrum. Compare the acquired mass spectrum with a reference spectrum (e.g., from NIST database).

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of **4-Chlorothiobenzamide**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of **4-Chlorothiobenzamide** have been studied both experimentally and theoretically.[7]

Table 3: Key FTIR Vibrational Frequencies for **4-Chlorothiobenzamide**

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching (asymmetric and symmetric)
~1600	Aromatic C=C stretching
~1400-1500	C-N stretching / N-H bending
~1280	C=S stretching
~830	C-H out-of-plane bending (para-substituted benzene)
~700	C-Cl stretching

Protocol: FTIR Analysis

- Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
- Interpretation: Assign the observed absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. While experimental spectra for **4-Chlorothiobenzamide** are not readily available in the public domain, the expected chemical shifts can be predicted based on the structure and data from similar compounds.^{[8][9]}

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
¹ H	~9.5-10.0	Broad singlet	-NH ₂
~7.8	Doublet	Aromatic CH (ortho to C=S)	
~7.5	Doublet	Aromatic CH (ortho to Cl)	
¹³ C	~200	Singlet	C=S
~140	Singlet	Aromatic C-C=S	
~137	Singlet	Aromatic C-Cl	
~130	Singlet	Aromatic CH	
~129	Singlet	Aromatic CH	

Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chlorothiobenzamide** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
- Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction) and interpret the spectra to confirm the molecular structure.

Mass Spectrometry (MS)

The mass spectrum of **4-Chlorothiobenzamide** provides information about its molecular weight and fragmentation pattern, which is crucial for structural confirmation. The NIST WebBook provides a reference mass spectrum obtained by electron ionization.[10]

Table 5: Major Fragments in the EI Mass Spectrum of **4-Chlorothiobenzamide**

m/z	Relative Intensity	Proposed Fragment
171/173	High	$[M]^+$ (Molecular ion, showing isotopic pattern for one chlorine atom)
138/140	Moderate	$[M - SH]^+$
111/113	High	$[C_6H_4Cl]^+$
75	Moderate	$[C_6H_3]^+$

Interpretation of Fragmentation: The fragmentation pattern is characteristic of an aromatic compound containing chlorine and a thioamide group. The presence of the isotopic cluster for chlorine (M^+ and $M+2$ in a ~3:1 ratio) is a key diagnostic feature.[11]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic thioamides typically exhibit characteristic absorption bands.[4]

Table 6: Expected UV-Vis Absorption Maxima in Ethanol

Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Transition
~290 nm	High	$\pi \rightarrow \pi$
~330 nm	Moderate	$n \rightarrow \pi$

Protocol: UV-Vis Analysis

- Sample Preparation: Prepare a dilute solution of **4-Chlorothiobenzamide** in a UV-transparent solvent (e.g., ethanol or acetonitrile).

- Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a spectrophotometer.
- Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of a material.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 7: Expected Thermal Analysis Data

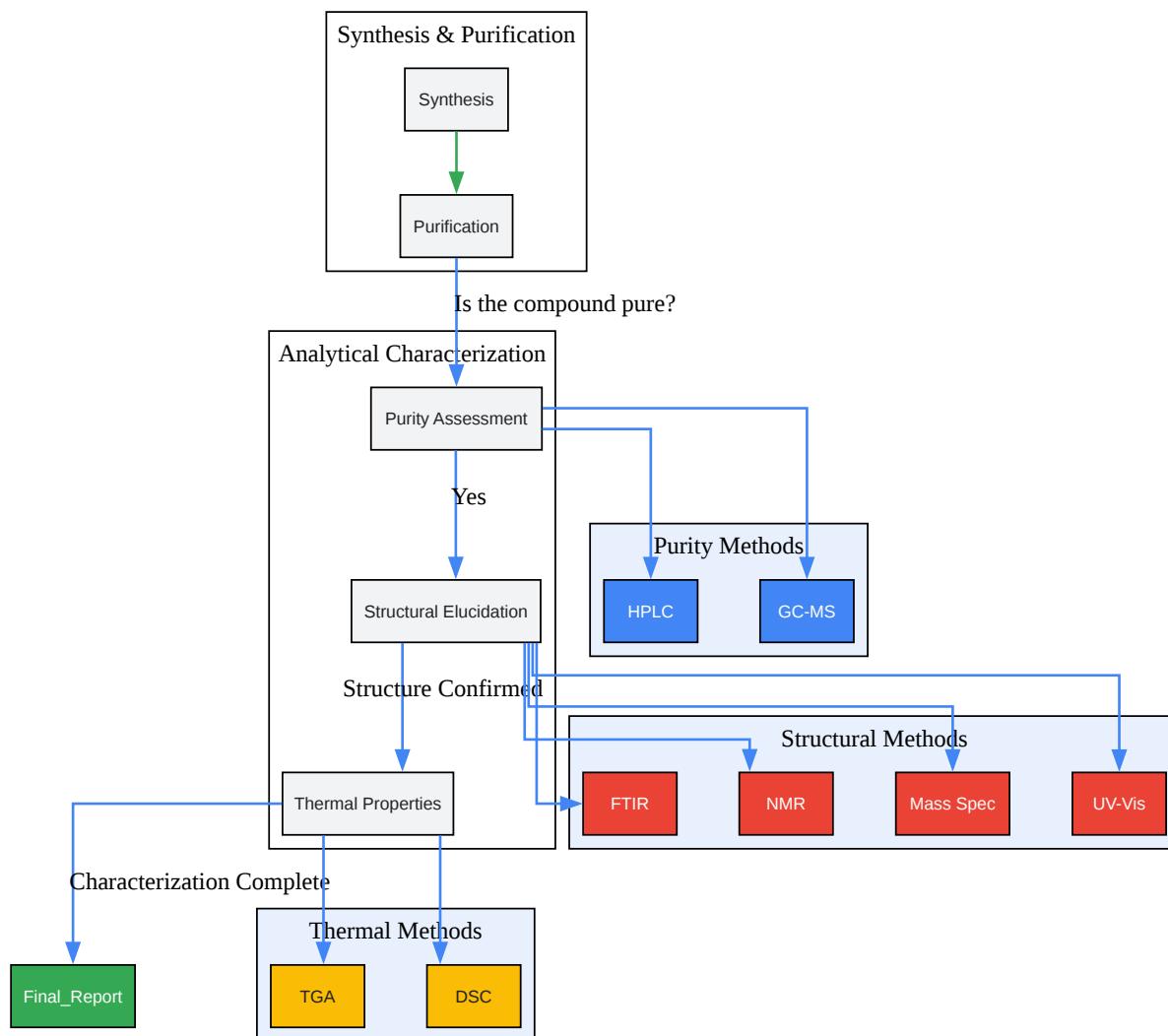
Technique	Parameter	Expected Observation
DSC	Onset of Melting	~127 °C
	Peak of Melting	~128-130 °C
TGA	Onset of Decomposition	> 150 °C (expected to be stable beyond its melting point)

Protocol: TGA/DSC Analysis

- Sample Preparation: Place a small amount of the sample (typically 2-5 mg) in an appropriate TGA or DSC pan.
- Instrument Setup: Program the instrument with the desired temperature range and heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Data Acquisition: Run the thermal analysis.
- Data Analysis: Determine the melting point and decomposition temperature from the resulting DSC and TGA curves.

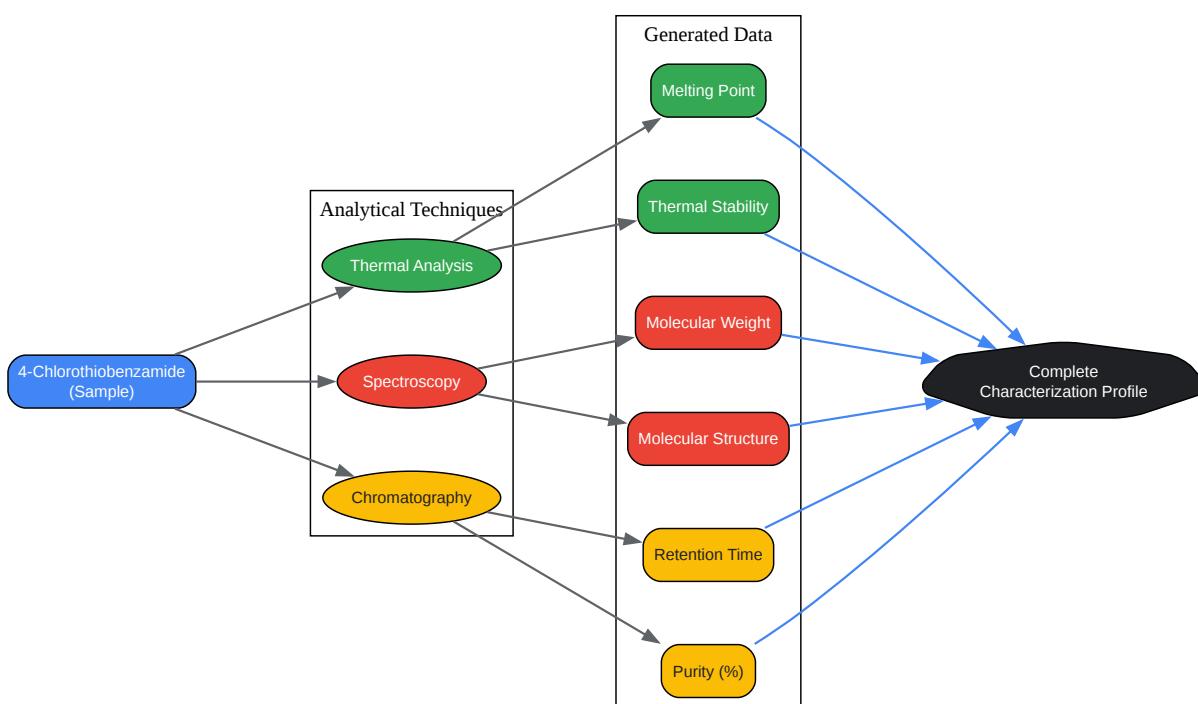
Visualizations

The following diagrams illustrate the logical workflow for the characterization of **4-Chlorothiobenzamide**.



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Caption: Workflow for the synthesis and analytical characterization of **4-Chlorothiobenzamide**.

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